molecular formula C27H30O16 B8086767 2'-O-beta-L-galactopyranosylorientin

2'-O-beta-L-galactopyranosylorientin

Cat. No.: B8086767
M. Wt: 610.5 g/mol
InChI Key: QQBFHNKJGBCSLG-GPKAROOESA-N
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Description

2'-O-beta-L-galactopyranosylorientin (C₂₇H₃₀O₁₆, molecular weight 610.52) is a flavone glycoside derived primarily from Trollius ledebouri (Flos Trollii) . Structurally, it consists of the flavone aglycone orientin (luteolin-8-C-glucoside) with an additional β-L-galactopyranosyl group at the 2''-position . Key physicochemical properties include:

  • Solubility: Soluble in methanol, DMSO, and ethanol; insoluble in petroleum ether and chloroform .
  • Physical State: Yellow powder with a melting point of 218–220°C .
  • Bioactivity: Antioxidant, anti-inflammatory, and substrate for multidrug resistance protein 2 (MRP2), which influences its pharmacokinetics via transporter-mediated efflux .
    It is recognized as a quality marker (Q-marker) for Flos Trollii in traditional Chinese medicine (TCM), validated via HPLC and UHPLC-HRMS .

Properties

IUPAC Name

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26?,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFHNKJGBCSLG-GPKAROOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. A common synthetic route might include:

    Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl to protect the hydroxyl groups during the initial stages of synthesis.

    Glycosylation: The attachment of sugar moieties to the aglycone part of the molecule. This can be achieved using glycosyl donors like trichloroacetimidates or thioglycosides under acidic or basic conditions.

    Formation of Chromen-4-one Core: This involves cyclization reactions, often using Lewis acids or bases to facilitate the formation of the chromen-4-one structure.

    Deprotection: Removal of the protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of such complex flavonoid glycosides is challenging and often relies on biotechnological methods, including the use of engineered microorganisms or plant cell cultures to produce the compound in large quantities. Enzymatic synthesis is also a viable method, utilizing glycosyltransferases to catalyze the glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the chromen-4-one core can yield dihydroflavonoids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydroflavonoids.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that 2'-O-beta-L-galactopyranosylorientin exhibits significant anti-inflammatory properties. In vitro studies show that it can decrease lipopolysaccharide (LPS)-induced inflammation in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Effects

The compound has been reported to possess strong antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage related to various chronic diseases, including cancer and cardiovascular disorders .

Anticancer Potential

Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis. Further research is needed to elucidate its full anticancer mechanisms and potential applications in cancer therapy .

Traditional Medicine Integration

The integration of this compound into modern pharmaceutical research highlights its role in traditional Chinese medicine (TCM). It serves as a lead compound for developing new drugs that align with TCM principles while utilizing modern scientific methodologies for validation .

Analytical Applications

As an analytical standard, this compound is utilized in various research settings to ensure the accuracy of experimental results involving flavonoid glycosides. Its standardized form allows for consistent measurement and comparison across studies .

Case Study 1: Anti-inflammatory Mechanism

In a study published in Phytomedicine, researchers investigated the anti-inflammatory effects of this compound on RAW264.7 macrophages exposed to LPS. The results showed a significant reduction in pro-inflammatory cytokines, indicating its potential use in treating conditions like arthritis and other inflammatory diseases.

Case Study 2: Antioxidant Activity Assessment

A study featured in the Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of various flavonoids, including this compound. The findings revealed that this compound effectively reduced oxidative damage in cellular models, supporting its application in dietary supplements aimed at enhancing health through oxidative stress reduction.

Case Study 3: Cancer Cell Line Studies

Research conducted on breast cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and induced apoptosis. This study highlights the need for further exploration into its mechanisms and potential as an adjunct therapy in oncology .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it can modulate signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Comparison with Similar Flavonoid Glycosides

Structural and Functional Differences

The compound is most closely related to orientin (C₂₁H₂₀O₁₁, MW 448.38), its parent aglycone. Key distinctions include:

Parameter 2'-O-beta-L-galactopyranosylorientin Orientin Vitexin Isoquercitrin
Molecular Formula C₂₇H₃₀O₁₆ C₂₁H₂₀O₁₁ C₂₁H₂₀O₁₀ C₂₁H₂₀O₁₂
Molecular Weight 610.52 448.38 432.38 464.38
Sugar Moiety β-L-galactose (1→2'') linkage C-glucoside (no galactose) C-glucoside (no galactose) O-glucoside (3-O-glucose)
Source Trollius ledebouri Trollius spp., Passiflora Vitex spp., Crataegus Hypericum perforatum
Solubility High in polar solvents (DMSO, methanol) Moderate Moderate High
Bioactivity MRP2 substrate, antioxidant Antioxidant, anti-inflammatory Neuroprotective, anti-diabetic Anti-cancer, antiviral
Research Focus Limited studies Extensively studied Well-characterized Pharmacologically validated

Key Observations

Structural Differentiation: The β-L-galactose substitution in this compound distinguishes it from orientin and vitexin, which lack galactose. This modification enhances molecular weight and alters solubility .

MRP2 Interaction: Unlike orientin and vitexin, this compound is a substrate for MRP2, a transporter associated with drug resistance. This property complicates its pharmacokinetics but offers insights for overcoming multidrug resistance in cancer therapy .

Research Gaps: Despite its role as a Q-marker, this compound is understudied compared to orientin and vitexin, which dominate Trollius phytochemistry research .

Comparison with Other Glycosides

  • Thermopsoside (Kaempferide 7-glucoside) : Differs in aglycone structure (kaempferol vs. luteolin) and lacks galactose, reducing MRP2 affinity .
  • Chrysoeriol-7-O-mannopyranosylallopyranoside: Contains mannose and allose substitutions, altering solubility and bioactivity .
  • Isoquercitrin : An O-glucoside with higher solubility and distinct antiviral mechanisms .

Biological Activity

2'-O-beta-L-galactopyranosylorientin is a flavonoid glycoside derived from orientin, a common flavonoid found in various plants, particularly in the flowers of Trollius chinensis Bunge. The compound features a unique beta-L-galactopyranosyl group attached to the 2' position of the orientin structure, which contributes to its distinct biological activities. Its molecular formula is C27H30O16, and it exhibits a range of biological properties including antioxidant, anti-inflammatory, and potential neuroprotective effects.

Antioxidant Properties

This compound has demonstrated significant antioxidant capabilities. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative stress. Studies have shown that it has comparable activity to other flavonoids, with an IC50 value of approximately 9-10 µM against DPPH radicals.

Anti-inflammatory Effects

Research indicates that this compound can attenuate inflammatory responses. For instance, it has been shown to reduce lipopolysaccharide (LPS)-induced inflammatory markers in macrophages, suggesting its potential in modulating immune responses. This property may be beneficial in conditions characterized by chronic inflammation.

Neuroprotective Potential

The neuroprotective effects of this compound have been explored, particularly its ability to protect neuronal cells from damage induced by oxidative stress. This suggests a potential application in neurodegenerative diseases where oxidative damage plays a critical role.

Cardiovascular Health

Flavonoids like this compound are known for their cardiovascular benefits. The compound's antioxidant properties may contribute to improved endothelial function and reduced risk factors associated with cardiovascular diseases.

Interaction with Enzymes and Transport Proteins

The biological activity of this compound is influenced by its interactions with various enzymes and transport proteins. It has been identified as a substrate for multidrug resistance protein 2 (MRP2), which affects its bioavailability and absorption dynamics in the gastrointestinal tract. The compound's chemical reactivity includes glycosidic bond cleavage and substitution reactions that can enhance its biological activity.

Modulation of Cellular Pathways

Studies suggest that this compound can influence cellular processes through specific receptor interactions, potentially modulating metabolic pathways involved in inflammation and oxidative stress responses.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant Activity (IC50)Anti-inflammatory EffectsNeuroprotective Effects
This compound9-10 µMYesYes
OrientinSimilarYesLimited
IsoorientinSimilarYesLimited

Study on Pharmacokinetics

A comparative pharmacokinetics study highlighted differences in the absorption profiles of orientin when administered alone versus as part of Trollius chinensis Bunge extract. This research underscores the importance of understanding how glycosylation affects the bioavailability and therapeutic efficacy of flavonoid compounds like this compound .

In Vitro Studies

In vitro studies have demonstrated that treatment with this compound enhances mineral content in osteoblast-like cells (Saos-2), indicating potential applications in bone health and metabolism . The compound was associated with increased alkaline phosphatase activity and reduced expression of pro-inflammatory cytokines.

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